Cas no 2137767-00-9 (Tert-butyl 3-[(5-amino-4-methylpyridin-3-yl)methylidene]azetidine-1-carboxylate)

Tert-butyl 3-[(5-amino-4-methylpyridin-3-yl)methylidene]azetidine-1-carboxylate is a versatile intermediate in organic synthesis, particularly valuable in pharmaceutical and agrochemical research. Its structure incorporates both a Boc-protected azetidine ring and an amino-substituted pyridine moiety, enabling selective functionalization for the development of bioactive compounds. The tert-butyloxycarbonyl (Boc) group enhances stability during synthetic manipulations, while the conjugated system offers potential for further derivatization. This compound is particularly useful in medicinal chemistry for constructing nitrogen-rich heterocycles, which are prevalent in drug discovery. Its well-defined reactivity profile makes it a reliable building block for synthesizing complex molecules with tailored properties.
Tert-butyl 3-[(5-amino-4-methylpyridin-3-yl)methylidene]azetidine-1-carboxylate structure
2137767-00-9 structure
Product name:Tert-butyl 3-[(5-amino-4-methylpyridin-3-yl)methylidene]azetidine-1-carboxylate
CAS No:2137767-00-9
MF:C15H21N3O2
MW:275.346143484116
CID:6598642
PubChem ID:165456326

Tert-butyl 3-[(5-amino-4-methylpyridin-3-yl)methylidene]azetidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • EN300-713793
    • tert-butyl 3-[(5-amino-4-methylpyridin-3-yl)methylidene]azetidine-1-carboxylate
    • 2137767-00-9
    • Tert-butyl 3-[(5-amino-4-methylpyridin-3-yl)methylidene]azetidine-1-carboxylate
    • Inchi: 1S/C15H21N3O2/c1-10-12(6-17-7-13(10)16)5-11-8-18(9-11)14(19)20-15(2,3)4/h5-7H,8-9,16H2,1-4H3
    • InChI Key: ISAPCJJTRCIOQG-UHFFFAOYSA-N
    • SMILES: O(C(N1C/C(=C\C2C=NC=C(C=2C)N)/C1)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 275.16337692g/mol
  • Monoisotopic Mass: 275.16337692g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 392
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 68.4Ų

Tert-butyl 3-[(5-amino-4-methylpyridin-3-yl)methylidene]azetidine-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-713793-1.0g
tert-butyl 3-[(5-amino-4-methylpyridin-3-yl)methylidene]azetidine-1-carboxylate
2137767-00-9
1g
$0.0 2023-06-06

Additional information on Tert-butyl 3-[(5-amino-4-methylpyridin-3-yl)methylidene]azetidine-1-carboxylate

Introduction to Tert-butyl 3-[(5-amino-4-methylpyridin-3-yl)methylidene]azetidine-1-carboxylate (CAS No. 2137767-00-9)

Tert-butyl 3-[(5-amino-4-methylpyridin-3-yl)methylidene]azetidine-1-carboxylate, identified by its CAS number 2137767-00-9, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive study and exploration for potential therapeutic applications.

The molecular structure of Tert-butyl 3-[(5-amino-4-methylpyridin-3-yl)methylidene]azetidine-1-carboxylate is characterized by a complex arrangement of functional groups, including a tert-butyl group, an azetidine ring, and a pyridine moiety. The presence of these structural elements contributes to its unique chemical properties and biological interactions. Specifically, the azetidine ring and the pyridine derivative are known to play crucial roles in modulating various biological pathways, making this compound a valuable candidate for drug discovery efforts.

In recent years, there has been a growing interest in the development of novel compounds that can target specific disease mechanisms. The 5-amino-4-methylpyridin-3-yl substituent in Tert-butyl 3-[(5-amino-4-methylpyridin-3-yl)methylidene]azetidine-1-carboxylate is particularly noteworthy, as it has been shown to interact with biological targets in ways that could lead to innovative therapeutic strategies. This substituent's ability to engage with enzymes and receptors has been the focus of numerous studies aimed at elucidating its mechanisms of action.

One of the most compelling aspects of Tert-butyl 3-[(5-amino-4-methylpyridin-3-yl)methylidene]azetidine-1-carboxylate is its potential as a lead compound for the development of new drugs. Researchers have been exploring its pharmacological properties to identify possible applications in treating various conditions, including inflammatory diseases, neurological disorders, and cancer. The compound's ability to modulate key signaling pathways has made it a promising candidate for further investigation.

The synthesis of Tert-butyl 3-[(5-amino-4-methylpyridin-3-yl)methylidene]azetidine-1-carboxylate involves a multi-step process that requires precise control over reaction conditions and reagent selection. The introduction of the tert-butyl group and the azetidine ring necessitates careful optimization to ensure high yield and purity. Advances in synthetic methodologies have enabled researchers to produce this compound with increasing efficiency, facilitating its use in both academic research and industrial applications.

Recent studies have highlighted the importance of Tert-butyl 3-[(5-amino-4-methylpyridin-3-yll)methylidene]azetidine-l-carboxy late in understanding disease pathogenesis and developing novel therapeutic agents. For instance, research has demonstrated its potential role in inhibiting key enzymes involved in inflammation and oxidative stress. These findings have opened up new avenues for treating chronic diseases by targeting underlying molecular mechanisms.

The compound's interaction with biological targets has also been studied in vitro and in vivo, providing insights into its pharmacokinetic properties and potential side effects. These studies are crucial for evaluating the safety and efficacy of Tert-butyl 3-[ (5-amino-l-methylpyridin-S-yll)methylene]azetidine-l-carboxy late before it can be considered for clinical use. By understanding how the molecule behaves within different biological systems, researchers can better predict its therapeutic potential and optimize its design for maximum efficacy.

The future prospects for Tert-butyl 3-[ (5-amino-l-methylpyridine-S-yll)methylene]azetidine-l-carboxy late are promising, with ongoing research aimed at expanding its applications across multiple therapeutic areas. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive innovation in this field, leading to the development of new drugs based on this compound or related derivatives. As our understanding of biological systems continues to grow, so too will the opportunities for leveraging compounds like Tert-butyl 3-[ (5-amino-l-methylpyridine-S-yll)methylene]azetidine-l-carboxy late to address unmet medical needs.

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